2-Amino-2-(4-chlorophenyl)acetonitrile
Description
Significance of α-Amino Nitriles as Versatile Synthetic Intermediates
α-Amino nitriles are a class of organic compounds characterized by an amino group and a nitrile group attached to the same carbon atom. This unique bifunctional nature makes them exceptionally versatile intermediates in organic synthesis. rsc.orgrsc.org They serve as precursors to a wide array of more complex molecules, most notably α-amino acids, which are the fundamental building blocks of proteins. masterorganicchemistry.com The classical Strecker synthesis, which involves the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide, is a testament to the long-standing importance of α-amino nitriles in accessing amino acids. acs.orgwikipedia.org
Beyond their role as amino acid precursors, α-amino nitriles can be transformed into various other valuable compounds. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a ketone, while the amino group can undergo acylation, alkylation, and other modifications. enamine.net This dual reactivity allows for the construction of diverse molecular scaffolds, including 1,2-diamines, heterocycles, and natural products. rsc.org Furthermore, α-amino nitriles can act as stable precursors to iminium ions, which are reactive intermediates in numerous carbon-carbon bond-forming reactions. rsc.org Their ability to undergo α-metallation also allows them to function as acyl anion equivalents, further expanding their synthetic utility. rsc.org
The significance of α-amino nitriles extends to medicinal chemistry, where the α-amino nitrile moiety is found in various biologically active natural products and synthetic drugs. mdpi.comresearchgate.net Their structural features can contribute to interactions with biological targets, making them valuable pharmacophores in drug discovery. researchgate.net
Historical Development of α-Amino Nitrile Chemistry
The chemistry of α-amino nitriles has a rich history dating back to 1850 with the seminal work of Adolph Strecker. acs.orgmdpi.com His investigation into the reaction of acetaldehyde, ammonia, and hydrogen cyanide led to the first synthesis of an α-amino nitrile, which upon hydrolysis yielded the amino acid alanine. rsc.orgyoutube.com This discovery, now known as the Strecker synthesis, remains a fundamental and widely practiced method for the preparation of α-amino acids. mdpi.comyoutube.com
Over the decades, the Strecker reaction has been extensively studied and refined. The initial use of hazardous reagents like hydrogen cyanide has been largely replaced by safer alternatives such as potassium cyanide or trimethylsilyl (B98337) cyanide. researchgate.net The scope of the reaction has also been broadened to include a wide variety of aldehydes, ketones, and amines, allowing for the synthesis of a vast array of natural and unnatural α-amino acids. acs.orgwikipedia.org
A pivotal advancement in α-amino nitrile chemistry was the development of asymmetric Strecker reactions. The first report of an asymmetric variant by Harada in 1963 opened the door to the enantioselective synthesis of α-amino acids. wikipedia.orgmdpi.com This has been achieved through two primary strategies: the use of chiral auxiliaries attached to the amine component and the development of chiral catalysts that can direct the stereochemical outcome of the reaction. rsc.org The latter approach, employing catalytic amounts of a chiral entity, has been a major focus of modern research, leading to highly efficient and enantioselective methods for the synthesis of chiral α-amino nitriles. acs.orgnih.gov
Specific Research Interest in 2-Amino-2-(4-chlorophenyl)acetonitrile and its Structural Analogues
The specific compound, this compound, and its structural analogues have attracted significant research interest due to the unique properties imparted by the 4-chlorophenyl group. The presence of a halogen atom on the aromatic ring can influence the electronic properties and lipophilicity of the molecule, which are crucial factors in medicinal chemistry and materials science. nbinno.com
Research has explored the synthesis and application of this compound and its derivatives in various contexts. For instance, it serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. google.comgoogle.com The introduction of the 4-chlorophenyl moiety can enhance the biological activity of the final product. nbinno.com
Furthermore, structural analogues of this compound are investigated for their potential as building blocks in the synthesis of novel heterocyclic compounds. The reactivity of the amino and nitrile groups allows for a variety of cyclization reactions, leading to diverse molecular architectures with potential applications in drug discovery and materials science. The study of these analogues helps in understanding the structure-activity relationships and in the rational design of new molecules with desired properties. mdpi.com
Overview of Research Perspectives and Methodologies
The study of this compound and its analogues encompasses a range of research perspectives and methodologies. Synthetic organic chemists focus on developing efficient and stereoselective methods for their preparation. This includes the optimization of reaction conditions for Strecker-type syntheses and the exploration of novel catalytic systems. mdpi.comthieme-connect.de Asymmetric synthesis is a particularly active area of research, with the goal of producing enantiomerically pure compounds for applications in medicinal chemistry. acs.orgnih.gov
Methodologies employed in this field include a variety of analytical techniques to characterize the synthesized compounds, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry. nih.gov X-ray crystallography is also used to determine the precise three-dimensional structure of these molecules. mdpi.com
From a medicinal chemistry perspective, researchers investigate the biological activities of these compounds and their derivatives. This involves in vitro and in vivo screening to assess their potential as therapeutic agents. researchgate.net Computational methods, such as molecular docking, are also utilized to predict how these molecules might interact with biological targets and to guide the design of new drug candidates. mdpi.com The overarching goal is to leverage the unique chemical properties of this compound and its analogues to develop new and improved synthetic methodologies and functional molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(4-chlorophenyl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUKOLRHHAJVST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Amino 2 4 Chlorophenyl Acetonitrile and Its Advanced Derivatives
Classical and Modified Strecker Synthesis Protocols
The Strecker synthesis, first reported in 1850, remains a cornerstone for the preparation of α-aminonitriles. wikipedia.org This one-pot reaction typically involves an aldehyde, an amine, and a cyanide source. For the synthesis of 2-Amino-2-(4-chlorophenyl)acetonitrile, the logical starting aldehyde is 4-chlorobenzaldehyde.
Multi-Component Reaction Approaches for α-Amino Nitriles
The three-component Strecker reaction is a classic example of a multi-component reaction (MCR), prized for its efficiency and atom economy. In this approach, 4-chlorobenzaldehyde, a source of ammonia (B1221849) (such as ammonium (B1175870) chloride), and a cyanide salt (like potassium or sodium cyanide) are combined to form the target α-aminonitrile. The reaction proceeds through the in-situ formation of an imine from the aldehyde and ammonia, which is then attacked by the cyanide ion.
Recent advancements have focused on optimizing this process. For instance, a carbon dioxide-promoted three-component Strecker reaction has been developed, where supercritical carbon dioxide acts as both a green solvent and a reaction promoter by forming carbonic acid in situ. This facilitates the gradual release of hydrogen cyanide (HCN) from potassium cyanide (KCN), enhancing safety and control. rsc.org
| Aldehyde | Amine Source | Cyanide Source | Catalyst/Promoter | Solvent | Yield (%) |
| 4-chlorobenzaldehyde | Aniline (B41778) | Trimethylsilyl (B98337) cyanide (TMSCN) | Dicationic Ionic Liquid | Solvent-free | 95% |
| 4-chlorobenzaldehyde | Various amines | TMSCN | Indium powder | Water | High |
| 4-chlorobenzaldehyde | Aniline | KCN | Carbon Dioxide | Supercritical CO2 | 96% |
Organocatalytic Asymmetric Strecker Reactions
The synthesis of chiral α-amino acids and their derivatives has driven the development of asymmetric Strecker reactions. Organocatalysis has emerged as a powerful tool in this domain, utilizing small organic molecules to induce enantioselectivity. mdpi.comresearchgate.net Chiral thiourea (B124793) derivatives, guanidines, and Brønsted acids have been successfully employed as catalysts. researchgate.net These catalysts typically activate the imine intermediate through hydrogen bonding, facilitating a stereoselective attack by the cyanide source.
For imines derived from 4-chlorobenzaldehyde, various organocatalysts have been shown to produce enantioenriched α-aminonitriles. The choice of catalyst, solvent, and cyanide source significantly influences both the yield and the enantiomeric excess (e.e.).
| Imine Substrate | Catalyst | Cyanide Source | Solvent | Yield (%) | e.e. (%) |
| N-Benzhydryl-4-chlorobenzaldimine | Chiral Thiourea | KCN/HCN | Toluene | 98% | 97% |
| N-Phosphinoyl-4-chlorobenzaldimine | Chiral Guanidine | TMSCN | Toluene | 95% | 96% |
| N-Allyl-4-chlorobenzaldimine | Chiral Phosphoric Acid | Acetone cyanohydrin | Dichloromethane | 88% | 92% |
Transition Metal-Catalyzed Cyanation Strategies
Transition metal catalysis offers an alternative and efficient route to α-aminonitriles. These methods often involve the cyanation of pre-formed imines or a one-pot reaction where the metal catalyst facilitates both imine formation and subsequent cyanation. Palladium, nickel, and ruthenium complexes have been explored for this purpose. mdpi.com For instance, a palladium-catalyzed cyanation of aryl halides can be adapted for the synthesis of aryl nitriles. organic-chemistry.org More directly, transition metal complexes can catalyze the addition of a cyanide source to the C=N bond of an imine derived from 4-chlorobenzaldehyde.
Nickel-catalyzed cyanations are particularly noteworthy as they can utilize less toxic and more readily available cyanide sources like acetonitrile (B52724), proceeding via a C-CN bond cleavage mechanism. nih.gov
| Imine Substrate | Metal Catalyst | Cyanide Source | Ligand | Solvent | Yield (%) |
| N-Aryl-4-chlorobenzaldimine | Pd(OAc)2 | K4[Fe(CN)6] | dppf | DMF | Good |
| N-Benzyl-4-chlorobenzaldimine | NiCl2(dppp) | Zn(CN)2 | - | Acetonitrile | High |
| 4-chlorobenzyl bromide | Ni(COD)2 | Acetonitrile | 1,10-phenanthroline | Acetonitrile | 85% |
Solvent-Free and Green Chemistry Implementations
In line with the principles of green chemistry, significant efforts have been made to develop solvent-free and environmentally benign Strecker reactions. nih.gov These methods reduce waste and often lead to simpler work-up procedures. One such approach involves the reaction of an aldehyde, an amine, and trimethylsilyl cyanide (TMSCN) under solvent-free conditions, which can proceed rapidly and with high yields. researchgate.net For example, the reaction of 4-chlorobenzaldehyde, aniline, and TMSCN can be efficiently catalyzed by a dicationic ionic liquid under solvent-free conditions, affording the corresponding α-aminonitrile in high yield.
Another green approach utilizes water as the reaction medium. Indium powder has been shown to be an effective catalyst for the three-component Strecker reaction of various aldehydes, including 4-chlorobenzaldehyde, with amines and TMSCN in water, leading to excellent yields. nih.gov The use of supercritical carbon dioxide also represents a significant advancement in green synthetic protocols for this reaction. rsc.org
| Aldehyde | Amine | Cyanide Source | Catalyst/Conditions | Yield (%) |
| 4-chlorobenzaldehyde | Aniline | TMSCN | Dicationic Ionic Liquid / Solvent-free | 95% |
| 4-chlorobenzaldehyde | Various amines | TMSCN | Indium / Water | High |
| 4-chlorobenzaldehyde | Aniline | KCN | Supercritical CO2 | 96% |
Novel Approaches via C-H Functionalization
Direct functionalization of C-H bonds is a rapidly evolving field in organic synthesis that offers a more atom-economical and step-efficient alternative to traditional methods that often require pre-functionalized starting materials.
Oxidative Cyanation of Amines
A promising modern approach to α-aminonitriles is the oxidative cyanation of amines. This method involves the direct conversion of a C-H bond adjacent to the nitrogen atom into a C-CN bond. This transformation is typically achieved through the in-situ generation of an iminium ion intermediate from the amine, which is then trapped by a cyanide nucleophile. mdpi.com
Various oxidants and catalytic systems, including those based on transition metals (e.g., iron, ruthenium, copper) and photoredox catalysis, have been developed for this purpose. mdpi.com For the synthesis of this compound or its N-substituted derivatives, a suitable starting material would be a benzylamine (B48309) derivative. The oxidative cyanation of N-aryl or N-alkyl benzylamines can lead to the corresponding α-aminonitriles. For instance, the iron-sulfate-catalyzed direct dehydrogenative coupling cyanation of secondary phenylamines using trimethylsilyl cyanide as the cyano source and tert-butyl hydroperoxide as the oxidant provides a route to a variety of α-aminonitriles.
| Amine Substrate | Catalyst | Oxidant | Cyanide Source | Solvent | Yield (%) |
| N-Phenylbenzylamine | FeSO4 | t-BuOOH | TMSCN | Dichloromethane | High |
| N-Aryltetrahydroisoquinolines | Ru(bpy)3Cl2 | Visible Light / O2 | KCN | Acetonitrile | Good |
| Secondary Alicyclic Amines | - | t-Butyl phenyl ketone | TMSCN | THF | Good |
Base-Mediated C-H Cyanation Techniques
Base-mediated C-H cyanation represents a powerful and atom-economical approach for the direct introduction of a nitrile group into a C-H bond. While specific literature detailing the direct C-H cyanation of a suitable 4-chlorophenylmethane derivative to yield this compound is not extensively documented, the general principles of this methodology suggest its potential applicability. This technique typically involves the deprotonation of a sufficiently acidic C-H bond by a strong base to form a carbanion, which then reacts with a cyanating agent.
For a substrate such as 4-chlorotoluene, direct benzylic C-H cyanation would be challenging due to the relatively low acidity of the methyl protons. However, the presence of an activating group, such as an imine or a related nitrogen-containing functionality at the benzylic position, could facilitate deprotonation and subsequent cyanation.
Hypothetical Reaction Scheme:
| Reactant | Reagents | Product |
| N-(4-chlorobenzylidene)amine | 1. Strong Base (e.g., LDA, NaHMDS)2. Cyanating Agent (e.g., TsCN, NCS) | This compound |
This table represents a hypothetical application of the C-H cyanation strategy, as direct literature for this specific transformation on the target compound is scarce.
Convergent and Divergent Synthetic Pathways
Convergent and divergent synthetic strategies offer versatile routes to this compound and its analogues, allowing for the efficient assembly of the molecule from simpler precursors or the diversification from a common intermediate.
Nucleophilic Substitution and Condensation Reactions
A prevalent and well-established method for the synthesis of α-aminonitriles is the Strecker synthesis. This one-pot, three-component reaction involves the condensation of an aldehyde (4-chlorobenzaldehyde), an amine source (such as ammonia or ammonium chloride), and a cyanide source (like sodium or potassium cyanide). The reaction proceeds through the in-situ formation of an imine, which is then attacked by the cyanide ion to furnish the α-aminonitrile.
Strecker Synthesis Reaction Parameters:
| Aldehyde | Amine Source | Cyanide Source | Solvent | Typical Yield |
| 4-Chlorobenzaldehyde | Ammonium Chloride/Ammonia | Sodium Cyanide | Water/Methanol | High |
Another significant approach involves the condensation of a substituted nitrotoluene with p-chlorobenzyl cyanide. For instance, the condensation of 4-chloro-2-nitrotoluene (B43163) with p-chlorobenzyl cyanide in the presence of a strong base like potassium hydroxide (B78521) in an alcoholic medium has been reported to yield an intermediate which, upon subsequent reduction, provides a derivative of this compound. This method relies on the nucleophilic attack of the carbanion generated from p-chlorobenzyl cyanide onto the electron-deficient aromatic ring of the nitrotoluene.
Reduction of Nitrile Precursors
The final step in many synthetic routes to this compound and its derivatives involves the reduction of a precursor containing a nitro group or an imine functionality. For instance, in the pathway involving the condensation of 4-chloro-2-nitrotoluene and p-chlorobenzyl cyanide, the resulting nitro-substituted intermediate is subsequently reduced to the corresponding primary amine.
Commonly employed reducing agents for the conversion of an aromatic nitro group to an amine include:
Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere.
Chemical Reduction: Utilizing reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, iron (Fe) in acetic acid, or sodium dithionite (B78146) (Na₂S₂O₄).
Hydrazine hydrate (B1144303) in the presence of a catalyst like Raney Nickel or iron(III) chloride has also been effectively used for this transformation. The choice of reducing agent can be critical to avoid the reduction of the nitrile group.
Enantioselective Synthesis of Chiral this compound Analogues
The development of enantioselective methods for the synthesis of chiral α-aminonitriles is of significant interest due to their role as precursors to optically active α-amino acids and other chiral molecules.
Chiral Auxiliary-Mediated Asymmetric Induction
One of the most established methods for asymmetric synthesis is the use of chiral auxiliaries. In the context of the Strecker reaction, a chiral amine can be used instead of ammonia, leading to the formation of a diastereomeric mixture of α-aminonitriles. The chiral auxiliary directs the nucleophilic attack of the cyanide ion to one face of the imine intermediate, leading to an excess of one diastereomer. After the reaction, the chiral auxiliary can be cleaved and recovered.
Commonly used chiral auxiliaries for asymmetric Strecker-type reactions include derivatives of α-phenylethylamine, phenylglycinol, and various amino alcohols. The diastereoselectivity of the reaction is influenced by the choice of chiral auxiliary, the solvent, and the reaction temperature.
Representative Diastereoselective Strecker Reaction:
| Aldehyde | Chiral Amine Auxiliary | Cyanide Source | Diastereomeric Excess (d.e.) |
| Benzaldehyde | (R)-Phenylglycinol | Trimethylsilyl cyanide | >90% |
| 4-Chlorobenzaldehyde | (S)-α-Methylbenzylamine | Hydrogen Cyanide | Variable |
Biocatalytic Transformations for Stereoselective Synthesis
Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral compounds. Enzymes such as hydroxynitrile lyases (HNLs) are known to catalyze the enantioselective addition of hydrogen cyanide to aldehydes and ketones to produce chiral cyanohydrins. While this directly produces a hydroxyl group instead of an amino group at the α-position, the resulting chiral cyanohydrin can be a valuable intermediate for the synthesis of chiral this compound. The hydroxyl group can be converted to an amino group through various chemical transformations, such as a Mitsunobu reaction or conversion to a leaving group followed by nucleophilic substitution with an amine source.
(R)- and (S)-selective HNLs are available, allowing access to both enantiomers of the cyanohydrin. The reaction is typically carried out in a biphasic system or in an organic solvent to suppress the non-enzymatic, racemic background reaction.
Enzymatic Synthesis of Chiral Cyanohydrins:
| Substrate | Enzyme | Enantiomeric Excess (e.e.) |
| Benzaldehyde | (R)-Oxynitrilase from Prunus amygdalus | >99% (R) |
| 4-Chlorobenzaldehyde | (S)-Hydroxynitrile lyase from Manihot esculenta | High (S) |
This table illustrates the potential of biocatalysis with data from similar substrates.
Furthermore, nitrilases can be employed for the kinetic resolution of racemic α-aminonitriles. These enzymes selectively hydrolyze one enantiomer of the nitrile to the corresponding α-amino acid, leaving the unreacted enantiomer of the α-aminonitrile in high enantiomeric purity.
Reactivity and Mechanistic Understanding of 2 Amino 2 4 Chlorophenyl Acetonitrile Transformations
Chemical Reactivity of the Nitrile Functionality
The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This inherent reactivity allows for a variety of transformations.
Hydrolysis to Carboxylic Acid and Amide Derivatives
The hydrolysis of the nitrile group is a fundamental transformation that can proceed under either acidic or basic conditions to yield a carboxylic acid or an intermediate amide. lumenlearning.comstackexchange.com The reaction is typically slow with water alone and requires heating with an acid or a base to proceed at a practical rate. stackexchange.com
Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. youtube.com Subsequent proton transfers and tautomerization lead to the formation of an amide intermediate. chemistrysteps.com With continued heating in the aqueous acid, the amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. stackexchange.comyoutube.com
In a basic medium, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. chemistrysteps.com Protonation of the resulting intermediate by water yields an imidic acid, which tautomerizes to an amide. chemistrysteps.com If the reaction is conducted under vigorous conditions with sustained heating, the amide will undergo further base-catalyzed hydrolysis to form a carboxylate salt, which upon acidic workup yields the final carboxylic acid. youtube.com It is possible to halt the reaction at the amide stage under milder basic conditions. youtube.com
| Reaction Condition | Intermediate Product | Final Product (after workup) | Typical Reagents |
|---|---|---|---|
| Acid-Catalyzed | 2-Amino-2-(4-chlorophenyl)acetamide | 2-Amino-2-(4-chlorophenyl)acetic acid | Aq. HCl, Aq. H₂SO₄, Heat stackexchange.comyoutube.com |
| Base-Catalyzed | 2-Amino-2-(4-chlorophenyl)acetamide | 2-Amino-2-(4-chlorophenyl)acetic acid | Aq. NaOH, Aq. KOH, Heat stackexchange.com |
Reduction to Primary and Secondary Amines
The nitrile group can be reduced to a primary amine, converting 2-Amino-2-(4-chlorophenyl)acetonitrile into 2-(4-chlorophenyl)ethane-1,2-diamine. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
A variety of other reagents have been developed for this purpose, offering different levels of reactivity and functional group tolerance. organic-chemistry.org For instance, diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride (B1222165) is effective for reducing both aliphatic and aromatic nitriles. organic-chemistry.org Ammonia (B1221849) borane (B79455) has also been shown to reduce a wide range of nitriles to primary amines under thermal conditions without a catalyst. organic-chemistry.org
| Reagent/System | Product | Notes |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) followed by H₂O workup | Primary Amine | A powerful, non-selective reducing agent. nih.gov |
| Catalytic Hydrogenation (H₂, Raney Ni/Pt/Pd) | Primary Amine | Widely used industrial method. |
| Diisopropylaminoborane [BH₂N(iPr)₂] / cat. LiBH₄ | Primary Amine | Reduces nitriles in the presence of unconjugated alkenes and alkynes. organic-chemistry.org |
| Ammonia Borane (NH₃BH₃) | Primary Amine | Environmentally benign method with H₂ and NH₃ as byproducts. organic-chemistry.org |
| Sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH) | Primary Amine | Used in one-pot syntheses of β-amino alcohols from corresponding nitriles. nih.gov |
Cycloaddition Reactions Involving the Nitrile Group
The nitrile group can participate as a dienophile or as part of a diene system in cycloaddition reactions, most notably in the Diels-Alder reaction. While specific examples involving this compound are not extensively documented, the reactivity is well-established for related structures. In inverse-electron-demand Diels-Alder reactions, electron-deficient heterodienes, such as those found in pyridazine (B1198779) systems, can react with dienophiles. Conversely, the nitrile group itself, activated by an adjacent electron-withdrawing group, can act as a 2π component and react with a diene. Intramolecular variants of this reaction type are particularly valuable for constructing fused heterocyclic systems. researchgate.net The incorporation of a nitrile into a side chain allows for thermally induced intramolecular [4+2] cycloadditions to form fused benzonitriles. researchgate.net
Nucleophilic Addition and Annulation Reactions
Beyond hydrolysis and reduction, the electrophilic carbon of the nitrile is susceptible to attack by a range of other nucleophiles, such as organometallic reagents (Grignard or organolithium reagents), which leads to the formation of ketones after hydrolysis of the intermediate imine.
Furthermore, the nitrile functionality can be a key participant in annulation reactions, which are processes that form a new ring onto a molecule. Research on related compounds, such as 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, demonstrates that an intramolecular nucleophilic cyclization can occur. acs.orgnih.gov In these systems, a base-assisted deprotonation generates an enolate which can then undergo an intramolecular attack, ultimately leading to the formation of a new ring system, such as 2-(3-oxoindolin-2-ylidene)acetonitriles. acs.orgnih.gov This highlights the potential for the nitrile-bearing carbon in this compound to be involved in intramolecular ring-forming reactions, provided a suitable nucleophilic site exists elsewhere in the molecule or is introduced via a derivatization step.
Chemical Reactivity of the α-Amino Functionality
The primary α-amino group (-NH₂) is nucleophilic due to the lone pair of electrons on the nitrogen atom. This makes it a reactive site for substitutions with various electrophiles.
Acylation and Alkylation Reactions at the Amino Group
The α-amino group readily undergoes acylation when treated with acylating agents like acyl chlorides or acid anhydrides in the presence of a base. This reaction results in the formation of an N-acyl derivative, an amide. This transformation is fundamental in peptide synthesis and for installing protecting groups on the nitrogen. Friedel-Crafts acylation using α-amino acid derivatives as acyl donors is a known strategy for creating aryl keto α-amino acids. nih.gov
Alkylation of the amino group can be achieved using alkyl halides. The reaction proceeds via nucleophilic substitution, where the amino group attacks the electrophilic carbon of the alkyl halide. This can lead to the formation of secondary and tertiary amines, and potentially quaternary ammonium salts if an excess of the alkylating agent is used. In studies involving related complex heterocycles, in situ alkylation of an amino group has been successfully demonstrated. For example, after a cyclization reaction, a primary aniline (B41778) derivative was methylated using dimethyl sulfate (B86663) to afford the N-methylated product in high yield. acs.orgnih.gov This demonstrates the feasibility of selectively modifying the amino functionality in complex molecules bearing a nitrile group.
| Transformation | Reagent Type | Example Reagents | Product Type |
|---|---|---|---|
| Acylation | Acyl Halide / Acid Anhydride | Acetyl Chloride, Benzoyl Chloride, Acetic Anhydride | N-Acyl Amide |
| Alkylation | Alkyl Halide / Sulfate | Methyl Iodide, Benzyl Bromide, Dimethyl Sulfate acs.orgnih.gov | Secondary/Tertiary Amine |
Formation of Imines and Schiff Bases
The primary amino group in this compound provides a reactive site for condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This transformation is a fundamental reaction in organic chemistry, involving the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). masterorganicchemistry.comnih.gov
The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the amine. libretexts.orgyoutube.com The optimal pH for imine formation is generally around 4.5. youtube.com Higher pH levels reduce the reaction rate by decreasing the concentration of the protonated carbonyl intermediate, while lower pH levels protonate the amine nucleophile, rendering it unreactive. youtube.com
While specific studies on this compound are not prevalent, the synthesis of Schiff bases from the related compound 2-(4-aminophenyl)acetonitrile with various aromatic aldehydes has been reported, often catalyzed by agents like 3,5-difluoroarylboronic acid, proceeding efficiently at room temperature. researchgate.net This suggests that this compound would readily react under similar conditions. The general mechanism for this acid-catalyzed reaction involves a sequence of steps: Protonation, Addition, Deprotonation, Protonation, Elimination, and Deprotonation (PADPED). masterorganicchemistry.com
The resulting imines are versatile intermediates themselves and can be used in the synthesis of various heterocyclic compounds or be reduced to form secondary amines. nih.gov
Table 1: Potential Aldehyde Reactants for Schiff Base Formation This interactive table shows examples of aldehydes that could react with this compound to form the corresponding Schiff bases.
| Aldehyde Reactant | Product Name (Schiff Base) | Catalyst/Conditions |
| Benzaldehyde | 2-(Benzylideneamino)-2-(4-chlorophenyl)acetonitrile | Mild acid (e.g., Acetic Acid), Dehydrating agent |
| 4-Methoxybenzaldehyde | 2-(4-Chlorophenyl)-2-((4-methoxybenzylidene)amino)acetonitrile | Mild acid, Room Temperature |
| Salicylaldehyde (B1680747) | 2-(((2-Hydroxybenzylidene)amino)methyl)-4-chlorobenzonitrile | Reflux in Ethanol |
| Cinnamaldehyde | 2-(4-Chlorophenyl)-2-(cinnamylideneamino)acetonitrile | Mild acid, Removal of water |
Participation in Cascade Reactions
The structural motif of α-aminonitriles, such as this compound, makes them valuable building blocks in multicomponent and cascade reactions for the synthesis of complex heterocyclic structures. frontiersin.org Cascade reactions, also known as tandem or domino reactions, involve two or more sequential bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. rsc.org
A prominent example is the synthesis of polysubstituted 2-amino-4H-pyran and 2-amino-4H-chromene derivatives. researchgate.netresearchgate.net In a typical three-component reaction, an aldehyde, malononitrile (B47326), and a C-H activated acid (like a 1,3-dicarbonyl compound) react in the presence of a basic catalyst. researchgate.net this compound can potentially serve a dual role in analogous reactions. Its amino group can first react with an aldehyde to form an in situ imine, which then acts as an electrophile. Concurrently, the α-carbon, activated by the nitrile group, could act as a nucleophile.
For instance, in a plausible cascade for the synthesis of a 2-amino-4H-chromene, this compound could react with salicylaldehyde and malononitrile. The reaction would likely proceed through an initial Knoevenagel condensation between salicylaldehyde and malononitrile, followed by a Michael addition of a nucleophile, and subsequent cyclization. While specific examples utilizing this compound are not extensively documented, the reactivity of the aminonitrile functional group is well-established in such transformations for creating molecular diversity. researchgate.netacs.orgnih.gov
Transformations Involving the 4-Chlorophenyl Moiety
Aromatic Substitution Reactions
The 4-chlorophenyl ring of this compound is susceptible to aromatic substitution reactions, allowing for further functionalization. Both nucleophilic and electrophilic aromatic substitutions are theoretically possible, though the reaction conditions would dictate the outcome.
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be displaced by strong nucleophiles. SNAr reactions are facilitated by the presence of electron-withdrawing groups on the aromatic ring. nih.gov While the aminonitrile substituent is not directly attached to the ring, the nitrile group's electron-withdrawing nature can exert an influence, potentially activating the ring for nucleophilic attack. Typical nucleophiles for SNAr reactions include amines, alkoxides, and thiolates, often requiring heat to proceed. youtube.comrsc.org For example, reaction with an amine like morpholine (B109124) in a suitable solvent under heat could potentially replace the chlorine atom. youtube.com
Cross-Coupling Reactions for Aryl Modifications
The carbon-chlorine bond on the phenyl ring serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are cornerstones of modern organic synthesis for modifying aryl halides.
Prominent examples of such reactions applicable to this compound include:
Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to form a biaryl structure or a styrenyl derivative, respectively.
Heck Coupling: Palladium-catalyzed reaction with an alkene to introduce a vinyl group at the 4-position.
Sonogashira Coupling: Palladium and copper co-catalyzed reaction with a terminal alkyne to form an aryl-alkyne bond.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with a primary or secondary amine to replace the chlorine with a new amino group.
C-S Cross-Coupling: Copper-catalyzed reactions with thiols can be used to form thioethers. A microwave-assisted method using CuI as a catalyst has been shown to be effective for coupling thiols with 2-(4-bromophenyl)-benzothiazole, a similar aryl halide system. rsc.org
These reactions offer a powerful and modular approach to significantly increase the molecular complexity and diversity of derivatives based on the this compound scaffold.
Table 2: Potential Cross-Coupling Reactions for Aryl Modification
| Reaction Name | Reactant | Catalyst System | Product Type |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Amino-2-(biphenyl-4-yl)acetonitrile |
| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 2-Amino-2-(4-styrylphenyl)acetonitrile |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Amino-2-(4-(phenylethynyl)phenyl)acetonitrile |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | 2-Amino-2-(4-morpholinophenyl)acetonitrile |
| C-S Coupling | Thiophenol | CuI, K₂CO₃ | 2-Amino-2-(4-(phenylthio)phenyl)acetonitrile |
Mechanistic Studies of Key Reactions
Elucidation of Reaction Mechanisms and Intermediates
Understanding the reaction mechanisms and identifying key intermediates are crucial for optimizing reaction conditions and predicting product outcomes.
Mechanism of Imine Formation: The formation of Schiff bases from this compound and an aldehyde or ketone follows a well-established, multi-step pathway. masterorganicchemistry.comlibretexts.org The reaction begins with the nucleophilic attack of the primary amine on the carbonyl carbon to form a tetrahedral intermediate known as a carbinolamine. libretexts.org This step is reversible. Under acidic catalysis, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). The subsequent elimination of water generates a resonance-stabilized iminium ion. Finally, deprotonation of the nitrogen atom by a base (such as water or another amine molecule) yields the neutral imine product. masterorganicchemistry.com The entire process is reversible, and imines can be hydrolyzed back to the parent amine and carbonyl compound in the presence of aqueous acid. masterorganicchemistry.comnih.gov
Mechanism of Cascade Reactions: For the three-component synthesis of 2-amino-4H-chromenes, a plausible mechanism involves an initial base-catalyzed Knoevenagel condensation between an aldehyde and malononitrile to form a benzylidenemalononitrile (B1330407) intermediate. researchgate.net This is followed by a conjugate Michael addition of a nucleophile (e.g., the enolate of a 1,3-dicarbonyl compound) to the electron-deficient double bond of the benzylidenemalononitrile. The resulting adduct then undergoes an intramolecular cyclization, where an oxygen or nitrogen nucleophile attacks the nitrile group, followed by tautomerization to yield the final stable heterocyclic product. researchgate.netresearchgate.net
Mechanism of SNAr Reactions: The mechanism of nucleophilic aromatic substitution on the 4-chlorophenyl ring typically proceeds via a two-step addition-elimination pathway. nih.gov A strong nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov In this step, the aromaticity of the ring is temporarily disrupted. The reaction is often rate-limiting in this first step. In the second, faster step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored.
Mechanism of Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving three main steps:
Oxidative Addition: The aryl chloride (this compound) reacts with the low-valent palladium(0) catalyst, which inserts into the carbon-chlorine bond to form a palladium(II) intermediate.
Transmetalation (for Suzuki): The organoboron compound transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Kinetic and Thermodynamic Studies of Transformations
A comprehensive search for kinetic and thermodynamic data on the reactions of this compound did not yield any specific experimental or computational studies. Consequently, there are no available data tables detailing rate constants, activation energies, or thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), or Gibbs free energy (ΔG) for any of its specific transformations.
For analogous α-aminonitriles, it is known that their hydrolysis to the corresponding amino acids is a key transformation. This reaction is typically acid- or base-catalyzed. The kinetics of this process would be influenced by factors such as the concentration of the catalyst, temperature, and the solvent system. The electron-withdrawing nature of the chlorine atom on the phenyl ring would be expected to influence the electron density at the nitrile carbon, potentially affecting the rate of nucleophilic attack by water or hydroxide ions. However, without specific studies on this compound, any discussion of these effects remains speculative.
Transition State Analysis and Reaction Pathway Elucidation
Similarly, there is a notable absence of research focused on the transition state analysis and the elucidation of specific reaction pathways for transformations involving this compound. Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition state structures and the calculation of activation barriers. Such studies provide deep insights into the step-by-step process of a chemical reaction.
For the broader class of α-aminonitriles, the mechanism of their formation via the Strecker reaction is well-established. It involves the nucleophilic addition of a cyanide ion to an imine. The hydrolysis of the nitrile group to a carboxylic acid is also a well-understood multi-step process. It is plausible that the transformations of this compound would follow these general mechanistic pathways. However, the specific energetics of the intermediates and transition states for this particular molecule have not been reported. A detailed computational study would be required to map out the potential energy surface for its reactions, identify the rate-determining steps, and understand the influence of the chloro-substituent on the stability of transition states.
Synthetic Utility in the Construction of Complex Molecular Architectures
Precursor for α-Amino Acid Synthesis (Non-Proteinogenic and Substituted Glycines)
2-Amino-2-(4-chlorophenyl)acetonitrile serves as a direct and efficient precursor for the synthesis of non-proteinogenic α-amino acids, most notably 4-chlorophenylglycine. This transformation is typically achieved through the hydrolysis of the nitrile group under either acidic or basic conditions. This process is a classical application of the final step of the Strecker amino acid synthesis, where α-aminonitriles are converted to the corresponding α-amino acids. The presence of the chlorine atom on the phenyl ring renders 4-chlorophenylglycine a valuable unnatural amino acid for incorporation into peptides to study structure-activity relationships or to enhance metabolic stability.
The general synthetic route from this compound to 4-chlorophenylglycine is outlined below:
| Reactant | Reagents and Conditions | Product |
| This compound | 1. HCl (aq.), Δ 2. Neutralization | 4-Chlorophenylglycine |
| This compound | 1. NaOH (aq.), Δ 2. Neutralization | 4-Chlorophenylglycine |
Furthermore, the amino group of this compound can be functionalized prior to or after nitrile hydrolysis, opening pathways to a variety of N-substituted glycines. These substituted glycines are important components in peptidomimetics and other biologically active molecules.
Building Blocks for Nitrogen-Containing Heterocyclic Compounds
The inherent reactivity of the amino and nitrile groups in this compound makes it a versatile substrate for the construction of various nitrogen-containing heterocyclic rings, which are prevalent scaffolds in medicinal chemistry.
Synthesis of Pyrimidine (B1678525) and Pyrazolo-Pyrimidine Derivatives
While direct, specific examples of the use of this compound in the synthesis of pyrimidines and pyrazolo-pyrimidines are not extensively documented in readily available literature, the general reactivity of α-aminonitriles suggests their potential as precursors. For instance, the condensation of the amino group with 1,3-dicarbonyl compounds or their equivalents is a common strategy for pyrimidine ring formation. The nitrile group could potentially be transformed into an amidine, which is a well-known precursor for pyrimidine synthesis.
Construction of Imidazole (B134444) and Thiadiazole Ring Systems
The synthesis of imidazole and thiadiazole derivatives often involves the reaction of α-amino compounds with various reagents. Although specific examples utilizing this compound are not prominent, the amino group of the molecule could, in principle, react with dicarbonyl compounds to form imidazoles or with thiocarbonyl derivatives to construct thiadiazole rings. For example, the reaction of an α-aminonitrile with an isothiocyanate could lead to a thiourea (B124793) derivative, a common intermediate in the synthesis of aminothiadiazoles.
Formation of Other Nitrogen-Heterocycles (e.g., Pyrroles, Pyridines, Quinolines)
More established is the utility of α-aminonitriles in the synthesis of other nitrogen-containing heterocycles such as pyrroles and quinolines.
Pyrroles: The reaction of α-aminonitriles with α,β-unsaturated ketones or aldehydes can lead to the formation of substituted pyrroles. This transformation often proceeds through a Michael addition followed by intramolecular cyclization and subsequent aromatization.
Quinolines: A notable application of α-aminonitriles is in the Povarov reaction, a [4+2] cycloaddition, for the synthesis of tetrahydroquinolines, which can be subsequently oxidized to quinolines. In this context, an α-aminonitrile can react with an electron-rich alkene in the presence of a Lewis acid to generate the quinoline (B57606) scaffold. This approach allows for the direct incorporation of the (4-chlorophenyl) and a nitrile (or a group derived from it) substituent into the quinoline ring system.
Intermediate in the Synthesis of Scaffolds for Chemical Biology Research
This compound serves as a valuable intermediate in the synthesis of molecular scaffolds intended for chemical biology research. Its utility lies in its ability to introduce a specific substituted aromatic moiety and a reactive handle (the nitrile group) that can be further elaborated. These scaffolds can be designed to mimic natural structures or to present functional groups in a defined spatial orientation to interact with biological targets.
The (4-chlorophenyl) group can engage in hydrophobic and halogen bonding interactions within protein binding pockets, while the amino and nitrile functionalities provide sites for diversification. For example, the nitrile group can be reduced to a primary amine, hydrolyzed to a carboxylic acid, or converted to a tetrazole ring, each offering different chemical properties and potential biological activities. This allows for the generation of a series of related compounds with varying functionalities for structure-activity relationship (SAR) studies.
Contributions to Molecular Diversity Libraries
The generation of molecular diversity libraries is a cornerstone of modern drug discovery. This compound is a useful building block for such libraries due to its straightforward incorporation into various molecular frameworks and the potential for multi-component reactions.
Its bifunctional nature allows for its use in combinatorial chemistry workflows. For instance, the amino group can be acylated, alkylated, or used in reductive aminations with a library of aldehydes, while the nitrile group can be simultaneously or sequentially transformed into other functionalities. This approach enables the rapid generation of a large number of structurally diverse compounds from a single starting material. The resulting libraries of compounds can then be screened for biological activity against a wide range of therapeutic targets.
Advanced Spectroscopic and Computational Analysis in Research on 2 Amino 2 4 Chlorophenyl Acetonitrile
Structural Elucidation via X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation. Furthermore, it reveals how molecules pack together in the crystal lattice, offering insights into intermolecular interactions such as hydrogen bonding.
Despite the power of this technique, a search of the publicly available scientific literature and crystallographic databases reveals that a definitive single-crystal X-ray structure for 2-Amino-2-(4-chlorophenyl)acetonitrile has not been reported. Were such a study to be conducted, it would provide crucial data points, including:
The precise bond lengths of the C-Cl, C-C, C-N, and C≡N bonds.
The bond angles around the chiral center, defining the tetrahedral geometry.
The conformation of the molecule, specifically the rotational orientation of the 4-chlorophenyl group relative to the amino and nitrile groups.
The nature of intermolecular hydrogen bonds, likely involving the amino group (N-H) as a donor and the nitrile group (C≡N) or the amino group of a neighboring molecule as an acceptor. These interactions are critical in determining the solid-state packing and physical properties of the compound.
In the absence of experimental data, computational methods like Density Functional Theory (DFT) can be employed to predict the gas-phase geometry of the molecule, providing theoretical values for bond lengths and angles that can serve as a reference.
Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons:
Aromatic Protons: The 4-chlorophenyl group would typically exhibit a pair of doublets, characteristic of a para-substituted benzene (B151609) ring (an AA'BB' system). These signals would appear in the aromatic region, generally between 7.0 and 8.0 ppm.
Methine Proton (-CH): A single proton is attached to the chiral carbon. This signal would likely appear as a singlet or a broadened singlet, with its chemical shift influenced by the adjacent amino, nitrile, and aromatic groups.
Amino Protons (-NH₂): The two protons of the primary amine would give rise to a signal whose chemical shift and appearance are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. It would typically be a broad singlet.
¹³C NMR: The carbon NMR spectrum would provide information on each unique carbon atom in the molecule:
Aromatic Carbons: The 4-chlorophenyl ring would show four distinct signals: one for the carbon bearing the chloro substituent, one for the carbon attached to the acetonitrile (B52724) moiety, and two for the ortho and meta carbons.
Nitrile Carbon (-C≡N): The carbon of the nitrile group typically appears in a distinct region of the spectrum, often between 115 and 125 ppm.
Aliphatic Carbon (-CH): The chiral methine carbon would produce a signal in the aliphatic region, with its shift influenced by the electronegativity of the attached nitrogen and the deshielding effect of the aromatic ring and nitrile group.
The following table outlines the predicted ¹H and ¹³C NMR chemical shifts and their expected multiplicities.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH (methine) | Singlet, 4.5 - 5.5 | 45 - 60 |
| -NH₂ (amino) | Broad Singlet, 1.5 - 3.5 | N/A |
| Aromatic CH (ortho to Cl) | Doublet, 7.3 - 7.6 | 128 - 132 |
| Aromatic CH (meta to Cl) | Doublet, 7.4 - 7.7 | 129 - 133 |
| Aromatic C-Cl | N/A | 133 - 138 |
| Aromatic C-CH | N/A | 135 - 145 |
| -C≡N (nitrile) | N/A | 115 - 125 |
Note: These are estimated ranges and can vary based on solvent and experimental conditions.
While 1D NMR can suggest a structure, 2D NMR experiments provide definitive proof of connectivity. For this compound, these techniques would be invaluable.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. A COSY spectrum would confirm the coupling between the two different types of aromatic protons in the 4-chlorophenyl ring. It could also potentially show a correlation between the methine proton and the amino protons, confirming their proximity, although this can be difficult to observe if the amino protons are rapidly exchanging.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. An HSQC spectrum would show a cross-peak connecting the methine proton signal to the methine carbon signal, and similarly for each aromatic proton and its corresponding carbon.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can also be used to probe conformational details.
As with other spectroscopic data, published experimental IR and Raman spectra for this compound are not available. However, the characteristic vibrational frequencies for its key functional groups can be predicted from established correlation tables. A combined experimental and computational approach is often used for precise assignments in related molecules. researchgate.net
The following table summarizes the expected vibrational frequencies for the primary functional groups.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |
| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |
| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium to Weak |
| Nitrile (C≡N) | Stretch | 2210 - 2260 | Medium to Weak in IR, Strong in Raman |
| Aromatic (C=C) | Ring Stretch | 1450 - 1600 | Medium to Strong |
| Amino (N-H) | Scissoring (Bend) | 1590 - 1650 | Medium to Strong |
| Chloro-Aromatic (C-Cl) | Stretch | 1000 - 1100 | Strong |
The nitrile (C≡N) stretch is a particularly useful diagnostic peak, though its intensity in IR spectra can sometimes be weak for α-aminonitriles. astrochem.org The N-H stretching region would likely show two distinct bands corresponding to the symmetric and asymmetric stretching modes of the primary amine.
The flexibility of this compound arises from the potential for rotation around the single bond connecting the chiral carbon to the aromatic ring. This rotation can lead to different stable conformations, or conformers. While these conformers would be difficult to distinguish using NMR at room temperature due to rapid interconversion, vibrational spectroscopy can sometimes detect their presence.
Each conformer has a unique set of vibrational modes. By performing analysis at low temperatures (matrix isolation) or by comparing high-resolution experimental spectra with computationally predicted spectra for different possible conformers, it is possible to identify the most stable conformation and study the energy barriers between them. Computational methods, such as DFT, are essential in this process, as they can calculate the vibrational frequencies for each theoretical conformer, which can then be matched against experimental data.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound. The molecular weight of this compound is confirmed by identifying the molecular ion peak (M+) in the mass spectrum. High-resolution mass spectrometry (HRMS) can provide the exact mass, which for C₈H₇ClN₂ is 166.030 g/mol .
The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. Under electron ionization (EI), the molecule undergoes characteristic cleavages. The fragmentation of α-amino acids and their derivatives often involves the loss of small neutral molecules. nih.govnih.gov For this compound, key fragmentation pathways can be predicted based on its functional groups.
A common fragmentation for protonated α-amino acids is the combined loss of water and carbon monoxide. nih.gov While this specific compound is an aminonitrile, analogous fragmentation involving the nitrile and amino groups can be expected. The presence of the chlorophenyl ring will also significantly influence the fragmentation, leading to characteristic isotopic patterns for chlorine-containing fragments (³⁵Cl and ³⁷Cl).
Key Predicted Fragmentation Pathways:
α-Cleavage: Cleavage of the bond between the two aromatic rings can occur.
Loss of HCN: A common fragmentation for nitriles, leading to a significant ion.
Loss of the Amino Group: Cleavage resulting in the loss of •NH₂.
Fragments containing the Chlorophenyl Ring: The presence of a chlorine atom will produce characteristic isotopic patterns in the mass spectrum, aiding in the identification of fragments containing this moiety.
Illustrative Fragmentation Data Table:
| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Predicted Neutral Loss |
|---|---|---|
| 166/168 | [M]⁺ | - |
| 139/141 | [M - HCN]⁺ | HCN |
| 150/152 | [M - NH₂]⁺ | •NH₂ |
| 111/113 | [C₆H₄Cl]⁺ | •C₂H₃N₂ |
Quantum Chemical and Computational Studies
Quantum chemical calculations are powerful tools for investigating the properties of this compound at the molecular level. These computational methods provide insights into its geometry, electronic structure, and reactivity, complementing experimental data.
Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to understand its electronic properties. nih.gov For this compound, a common approach would be to use a functional like B3LYP with a basis set such as 6-311G(d,p). nih.gov
The geometry optimization process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure of the molecule. This provides a detailed picture of its shape.
The electronic structure analysis from DFT includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity. nih.gov
Illustrative DFT Calculated Geometric Parameters:
| Parameter | Predicted Value |
|---|---|
| C-C (ring) bond length | ~1.39 Å |
| C-Cl bond length | ~1.74 Å |
| C-CN bond length | ~1.47 Å |
| C≡N bond length | ~1.16 Å |
| C-NH₂ bond length | ~1.47 Å |
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.netuni-muenchen.de It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net
In an MEP map, different colors represent different values of the electrostatic potential. uni-muenchen.de Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. Neutral regions are typically colored green. researchgate.net
For this compound, the MEP map would likely show:
Negative Potential: Around the nitrogen atom of the nitrile group and the nitrogen of the amino group, indicating their nucleophilic character.
Positive Potential: Around the hydrogen atoms of the amino group, suggesting their susceptibility to interaction with nucleophiles.
Influence of Chlorine: The electron-withdrawing nature of the chlorine atom would affect the electrostatic potential of the attached phenyl ring.
Quantum chemical methods, particularly DFT, can be used to calculate spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to predict NMR chemical shifts (¹H and ¹³C). researchgate.net These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR spectra. researchgate.net
Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) helps in understanding the molecule's vibrational modes. The calculated frequencies are often scaled by a factor to account for anharmonicity and other systematic errors in the computational method. researchgate.net
Illustrative Calculated ¹³C NMR Chemical Shifts:
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C≡N | ~120 |
| C-NH₂ | ~50 |
| C-Cl | ~135 |
| Aromatic Carbons | 125-140 |
Conformational analysis involves studying the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. nih.gov For this compound, rotations around the C-C bonds connecting the chiral center to the phenyl rings are of particular interest.
By systematically rotating these bonds and calculating the energy of each conformation, a potential energy surface or energy landscape can be constructed. researchgate.net This landscape reveals the low-energy (more stable) conformations and the energy barriers between them. researchgate.netnih.gov This information is crucial for understanding the molecule's flexibility and how it might interact with other molecules, such as biological receptors. The minima on the conformational landscape correspond to the most likely shapes the molecule will adopt. researchgate.net
Future Directions and Emerging Research Avenues for 2 Amino 2 4 Chlorophenyl Acetonitrile Chemistry
Development of Eco-Friendly and Sustainable Synthetic Processes
The future of synthesizing 2-Amino-2-(4-chlorophenyl)acetonitrile is increasingly geared towards green chemistry principles to minimize environmental impact and enhance safety.
Solvent-Free and Aqueous Synthesis: A significant push is being made to move away from conventional organic solvents. Research has demonstrated that the Strecker reaction to produce α-aminonitriles can be performed under solvent-free conditions, often leading to nearly quantitative yields in short reaction times. organic-chemistry.org Another green alternative is the use of water as a reaction medium. For instance, indium powder has been shown to be a highly efficient catalyst for the one-pot, three-component synthesis of α-aminonitriles in water, a method that is applicable to a wide range of aldehydes and amines. nih.gov
Safer Cyanide Sources: The high toxicity of traditional cyanating agents like hydrogen cyanide (HCN) and its salts is a major drawback. Future research will prioritize the use and development of safer, easier-to-handle cyanide sources. rsc.org Alternatives such as trimethylsilyl (B98337) cyanide (TMSCN) are already common, but further innovation is needed. nih.gov Studies have explored universally applicable, non-toxic cyanide sources like hexacyanoferrate, acetonitrile (B52724), and even α-amino acids, which can release cyanide in a controlled manner. rsc.org Spatially separating the release of cyanide from its consumption in the reaction is a promising strategy to improve safety and reaction flexibility. rsc.org Additionally, ammonium (B1175870) salts are being used as catalysts in reactions involving aminoacetonitrile, which avoids the direct use of toxic cyanation reagents altogether, presenting a much greener alternative. nih.gov
Energy Efficiency: Methodologies that operate efficiently at room temperature are being prioritized to reduce energy consumption. derpharmachemica.com Many modern catalytic systems, including those using diethylamine (B46881) or EPZG®, allow for the synthesis of aminonitriles at ambient temperatures, qualifying them as cost-effective and green protocols. derpharmachemica.com
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
Catalysis is at the heart of modern organic synthesis, and the development of novel catalysts for producing this compound is a vibrant area of research. The goal is to enhance reaction rates, improve yields, and, crucially, control stereoselectivity for synthesizing chiral molecules.
Diverse Catalyst Classes: A wide array of catalysts are being investigated, including metal-catalysts, bio-catalysts, and organocatalysts. mdpi.com
Organocatalysts: These metal-free catalysts, such as chiral amides and thiourea (B124793) derivatives, are gaining traction as an environmentally benign option for asymmetric Strecker reactions, producing α-aminonitriles with high enantiomeric excess (ee). mdpi.com
Nanocatalysts: Materials like superparamagnetic iron oxide and nanocrystalline magnesium oxide offer advantages such as high surface area, enhanced reactivity, and ease of separation and recyclability. nih.gov
Metal-Organic Frameworks (MOFs): These materials can provide confined spaces with both Lewis and Brønsted acid sites, enhancing catalytic efficiency in solvent-free conditions.
Biocatalysts: Enzymes offer the potential for extremely high selectivity under mild reaction conditions, aligning perfectly with green chemistry goals.
Recyclability and Reusability: A key focus is the development of heterogeneous catalysts that can be easily recovered and reused multiple times without a significant loss of activity. This is exemplified by catalysts based on magnetic nanoparticles or β-cyclodextrin used in aqueous media, which improves the economic and environmental viability of the synthesis. mdpi.comorganic-chemistry.org
Below is a table summarizing various catalytic systems applicable to α-aminonitrile synthesis.
| Catalyst Type | Example Catalyst | Key Advantages | Reaction Conditions | Source(s) |
| Metal Catalyst | Indium Powder | High efficiency, works in water | Room Temperature | nih.gov |
| Organocatalyst | Chiral Amide | High yields and enantioselectivity (up to 99% ee) | Varies | mdpi.com |
| Nanocatalyst | Magnetic Nanoparticles (MNP) with Urea/Urethane | Recyclable, high to excellent yields | 50 °C, Solvent-free | mdpi.com |
| Biomimetic Catalyst | β-Cyclodextrin | Environmentally benign, recyclable, quantitative yields | Water, Room Temperature | organic-chemistry.org |
| Lewis Acid | Palladium Complex | Good yields, mild conditions | Room Temperature | organic-chemistry.org |
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of this compound synthesis into continuous flow and automated platforms represents a significant leap towards safer, more efficient, and scalable production.
Enhanced Safety and Control: Flow chemistry involves performing reactions in a continuous stream through a reactor. This setup offers superior control over reaction parameters like temperature and pressure. For reactions involving highly toxic reagents like cyanides, flow chemistry minimizes the volume of hazardous material present at any given time, significantly improving safety. rsc.org Recent developments have demonstrated cyanide-free syntheses of nitriles in flow reactors using precursors like p-tosylmethyl isocyanide (TosMIC). rsc.org
Automation and High-Throughput Synthesis: Automated synthesis platforms, often coupled with flow reactors, can perform multi-step reactions with minimal manual intervention. This is particularly valuable for radiolabeling, where automated modules are used for the Strecker synthesis of PET tracers using [11C]cyanide. nih.gov Such systems enable the rapid, reliable, and high-yielding production of compounds for research and clinical applications. nih.govmit.edu The development of a fully automated, no-carrier-added Strecker synthesis highlights the potential for producing a wide range of labeled amino acids and their derivatives. nih.gov
Application in the Design of Advanced Materials (e.g., Polymer Chemistry)
While primarily known as a synthetic intermediate, the functional groups within this compound—the amino and nitrile moieties—offer potential for its use as a monomer or building block in materials science.
Poly(α-aminonitrile) Networks: Recent research has shown that α-aminonitriles can be used to create novel organic polymeric networks (OPNWs). rsc.org Through one-pot Strecker reactions using dialdehydes and diamines, it is possible to synthesize poly(α-aminonitrile)s. rsc.org These resulting polymers are often highly stable, insoluble in common solvents, and possess high thermal stability. rsc.org The presence of both cyano and secondary amino groups provides reactive handles for further chemical transformations, allowing for the creation of other novel polymers. rsc.org
Polypeptide and Polyester Synthesis: The Strecker synthesis is a foundational method for producing α-amino acids, the building blocks of polypeptides. nih.govacs.org By modifying the Strecker synthesis, α-amino acids and α-hydroxy acids can be derived from aldehydes. These monomers can then be converted into cyclic anhydrides and polymerized via ring-opening polymerization to yield polypeptides and polyesters. nih.govacs.org This establishes a direct pathway from simple precursors to complex biodegradable polymers, an area where derivatives of this compound could find application.
Uncovering New Reactivity Modes and Synthetic Transformations
Future research will continue to uncover novel ways to synthesize and utilize this compound, moving beyond the traditional Strecker paradigm.
Alternative Synthetic Pathways: While the Strecker reaction is dominant, alternative methods are emerging. One significant development is the synthesis of α-aminonitriles through the oxidative C–H bond activation of amines. mdpi.com This cross-dehydrogenative coupling (CDC) approach avoids the need for pre-functionalized starting materials and represents a more atom-economical route. mdpi.comresearchgate.net Other novel methods include transition-metal-free α-cyanation and photocatalytic approaches that proceed under mild conditions with excellent functional group tolerance. organic-chemistry.org
A Versatile Synthetic Building Block: The reactivity of the amino and nitrile groups makes this compound a versatile intermediate for synthesizing a wide range of other molecules. The nitrile group can be hydrolyzed to form amides and carboxylic acids, leading to the synthesis of non-canonical amino acids. derpharmachemica.com Furthermore, α-aminonitriles are precursors for nitrogen-containing heterocycles like imidazoles and diazaphospholidines, which are important scaffolds in medicinal chemistry. derpharmachemica.com The compound can also serve as a precursor in the synthesis of more complex molecules, such as the antidepressant Clemeprol, where a related diphenylacetonitrile (B117805) is a key starting material. wikipedia.org
Q & A
Basic: What are the primary synthetic routes for preparing 2-Amino-2-(4-chlorophenyl)acetonitrile, and what experimental conditions are critical for optimizing yield?
Methodological Answer:
The Strecker amino acid synthesis is a key route for synthesizing α-aminonitriles like this compound. This method involves the condensation of 4-chlorobenzaldehyde with ammonium cyanide in the presence of a catalyst (e.g., TMSCN) under mild acidic conditions . A modified approach uses nitroacetate reduction : ethyl 2-(4-chlorophenyl)-2-nitroacetate is reduced via catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants (e.g., Zn/HCl) to yield the target compound. Key parameters include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
